molecular formula C8H15NO B1595138 1-(1-Methylpiperidin-4-yl)ethan-1-one CAS No. 20691-91-2

1-(1-Methylpiperidin-4-yl)ethan-1-one

Cat. No. B1595138
CAS RN: 20691-91-2
M. Wt: 141.21 g/mol
InChI Key: OOMMIHGVMHRTMK-UHFFFAOYSA-N
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Description

The compound “1-(1-Methylpiperidin-4-yl)ethan-1-amine” is a liquid with a molecular weight of 142.24 . Another similar compound, “1-(1-methylpiperidin-4-yl)ethan-1-ol”, has a molecular weight of 143.23 .


Molecular Structure Analysis

The InChI code for “1-(1-Methylpiperidin-4-yl)ethan-1-amine” is 1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3 . For “1-(1-methylpiperidin-4-yl)ethan-1-ol”, the InChI code is 1S/C8H17NO/c1-7(10)8-3-5-9(2)6-4-8/h7-8,10H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound “1-(1-Methylpiperidin-4-yl)ethan-1-amine” is a liquid stored at 4 degrees Celsius . “1-(1-methylpiperidin-4-yl)ethan-1-ol” is an oil stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antiviral Compounds Synthesis : A study involved the synthesis of novel thiadiazole and triazole derivatives from a precursor molecule, showcasing an application in developing antiviral agents against COVID-19. These compounds demonstrated good docking scores against the COVID-19 main protease, highlighting a potential application in drug development against coronavirus diseases (Rashdan et al., 2021).

  • Organic Synthesis Enhancements : Research on benzylation of alcohols using a bench-stable pyridinium salt demonstrates the role of piperidine derivatives in facilitating organic synthesis processes. This work contributes to the development of efficient methods for producing benzyl ethers, showing the versatility of such compounds in organic chemistry (Poon & Dudley, 2006).

  • Chemosensor Development : The creation of a fluorescent chemosensor for Fe3+ ions and picric acid detection showcases the application of piperidine derivatives in environmental monitoring and safety. This particular chemosensor offers high sensitivity and selectivity, underlining the compound's utility in analytical chemistry (Shylaja et al., 2020).

Material Science and Organic Chemistry

  • Electrooptic Film Fabrication : Piperidine-based dibranched chromophores were synthesized for use in electrooptic films, illustrating the role of such derivatives in advancing materials science. These compounds contribute to the understanding of how chromophore architecture influences thin-film microstructure and nonlinear optical responses, important for developing advanced photonic devices (Facchetti et al., 2006).

  • Alcohol Oxidation Systems : The development of a TEMPO-catalyzed alcohol oxidation system using an environmentally benign reagent represents another application in green chemistry. This work highlights the efficiency of piperidine derivatives in facilitating the oxidation of alcohols to carbonyl compounds, contributing to more sustainable chemical processes (Li & Zhang, 2009).

Safety And Hazards

For “1-(1-Methylpiperidin-4-yl)ethan-1-amine”, the hazard statements include H227, H302, H315, H318, H335 . For “1-(1-methylpiperidin-4-yl)ethan-1-ol”, the hazard statements include H315, H318, H335 .

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMMIHGVMHRTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320771
Record name 1-(1-Methylpiperidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-4-yl)ethan-1-one

CAS RN

20691-91-2
Record name 1-(1-Methyl-4-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20691-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylpiperidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methylpiperidin-4-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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